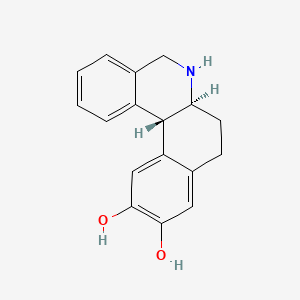

Dihydrexidine

説明

ジヒドレキシジンは、ドーパミン受容体作動薬としての役割で知られる合成化合物です。 ドーパミンD1およびD5受容体において、中程度の選択性を有する完全作動薬であり、これらの受容体に対する選択性はD2受容体に対して約10倍です 。 この化合物は、パーキンソン病や統合失調症などの神経学的疾患の治療における潜在的な治療用途について研究されてきました 。

準備方法

ジヒドレキシジンの合成は、市販の出発物質から始まるいくつかの段階を伴います。一般的な合成経路には、次の段階が含まれます。

コア構造の形成: 合成は、ヘキサヒドロベンゾ[a]フェナントリジンコア構造の形成から始まります。

水酸化: 次に、コア構造を水酸化して、特定の位置にヒドロキシル基を導入します。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な形のジヒドレキシジンが得られます.

化学反応の分析

ジヒドレキシジンは、次のようなさまざまな化学反応を受けます。

酸化: ジヒドレキシジンは、酸化されてキノンまたは他の酸化誘導体を形成することができます。

還元: 還元反応は、ジヒドレキシジンをその還元形に変換することができます。

置換: 置換反応は、ジヒドレキシジン分子にさまざまな官能基を導入することができます。

これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応触媒が含まれます 。これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります。

科学研究の用途

ジヒドレキシジンは、次のようないくつかの科学研究の用途があります。

化学: ドーパミン受容体作動薬の研究における参照化合物として使用されます。

生物学: ジヒドレキシジンは、さまざまな生物学的プロセスにおけるドーパミン受容体の役割を研究するために使用されます。

科学的研究の応用

Dihydrexidine has several scientific research applications, including:

Chemistry: It is used as a reference compound in studies of dopamine receptor agonists.

Biology: this compound is used to study the role of dopamine receptors in various biological processes.

Medicine: It has been investigated for its potential therapeutic effects in treating Parkinson’s disease, schizophrenia, and other neurological disorders

作用機序

ジヒドレキシジンは、ドーパミンD1およびD5受容体に選択的に結合し、活性化することによってその効果を発揮します。 この活性化により、アデニル酸シクラーゼが刺激され、サイクリックAMPレベルが増加し、これがさまざまな細胞内シグナル伝達経路を調節します 。 D2受容体に対するD1およびD5受容体に対する化合物の選択性は、これらの受容体に優先的に結合することを可能にする独自の分子構造によるものです .

類似の化合物との比較

ジヒドレキシジンは、SKF 38393やドキサンリンなどの他のドーパミン受容体作動薬と比較されることがよくあります。 SKF 38393もD1受容体作動薬ですが、ジヒドレキシジンはサイクリックAMP合成の刺激においてより高い効力と効力を有しています 。 ジヒドレキシジンの酸素生体等量体であるドキサンリンは、D1受容体に対してさらに高い選択性を示し、前臨床モデルでは類似またはより優れた活性を示しています .

類似の化合物

SKF 38393: ジヒドレキシジンと比較して効力が低いD1受容体作動薬。

ドキサンリン: D1受容体に対してより高い選択性を有するジヒドレキシジンの酸素生体等量体.

ジヒドレキシジンの独自の特性、例えばD1およびD5受容体に対する高い効力と選択性は、それを科学研究および潜在的な治療用途のための貴重な化合物にします。

類似化合物との比較

Dihydrexidine is often compared with other dopamine receptor agonists, such as SKF 38393 and doxanthrine. While SKF 38393 is also a D1 receptor agonist, this compound has a higher potency and efficacy in stimulating cyclic AMP synthesis . Doxanthrine, an oxygen bioisostere of this compound, has even greater selectivity for the D1 receptor and shows similar or better activity in preclinical models .

Similar Compounds

SKF 38393: A D1 receptor agonist with lower potency compared to this compound.

Doxanthrine: An oxygen bioisostere of this compound with greater selectivity for the D1 receptor.

This compound’s unique properties, such as its high potency and selectivity for D1 and D5 receptors, make it a valuable compound for scientific research and potential therapeutic applications.

特性

IUPAC Name |

(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOQGUHWXBGXJW-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=C(C=C2[C@H]3[C@H]1NCC4=CC=CC=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894188 | |

| Record name | Dihydrexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123039-93-0, 757161-85-6 | |

| Record name | Dihydrexidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123039930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrexidine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757161856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrexidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12890 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrexidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDREXIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32D64VH037 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIHYDREXIDINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4MPC92UC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)

![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)

![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)

![14-(4-methoxyphenyl)-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10771067.png)

![N-[3-(2-amino-4-methyl-5,6-dihydro-1,3-thiazin-4-yl)-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10771069.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)